D2 Dopamine Receptor Agonist Potency Comparison: 3,5-Dichloro-4-hydroxybenzaldehyde oxime vs. Pramipexole and Ropinirole
3,5-Dichloro-4-hydroxybenzaldehyde oxime exhibits moderate agonist activity at the human dopamine D2 receptor with a Ki of 342 nM, as determined by [35S]GTPγS binding in HEK293 cells [1]. This potency is significantly lower than that of clinically used D2 agonists pramipexole (Ki = 2.2–3.9 nM) and ropinirole (Ki = 29 nM) . The 8.8-fold to 155-fold difference in affinity indicates that this compound is not a direct substitute for high-affinity D2 agonists in pharmacological studies requiring full receptor occupancy at low concentrations. Its moderate affinity may be advantageous for investigations of partial agonism or for minimizing desensitization in long-term exposure assays.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 342 nM |
| Comparator Or Baseline | Pramipexole: 2.2–3.9 nM; Ropinirole: 29 nM |
| Quantified Difference | Pramipexole: 88–155× higher affinity; Ropinirole: 11.8× higher affinity |
| Conditions | [35S]GTPγS binding assay in HEK293 cells expressing human D2 receptor (target compound); radioligand binding for comparators |
Why This Matters
This quantifies the compound's position on the D2 agonist potency spectrum, enabling researchers to select it for studies where sub-maximal receptor activation is desirable or where avoiding the potent effects of clinical agonists is necessary.
- [1] BindingDB. BDBM50348766 (CHEMBL1806876): Agonist activity at dopamine D2 receptor expressed in HEK293 cells assessed as stimulation of [35S]GTPgammaS binding. View Source
